molecular formula C20H24N2O2 B12627926 Benzyl (1-benzylpiperidin-3-yl)carbamate CAS No. 931411-88-0

Benzyl (1-benzylpiperidin-3-yl)carbamate

Cat. No.: B12627926
CAS No.: 931411-88-0
M. Wt: 324.4 g/mol
InChI Key: KMIYYGARLIZKPI-UHFFFAOYSA-N
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Description

Properties

CAS No.

931411-88-0

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

benzyl N-(1-benzylpiperidin-3-yl)carbamate

InChI

InChI=1S/C20H24N2O2/c23-20(24-16-18-10-5-2-6-11-18)21-19-12-7-13-22(15-19)14-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,21,23)

InChI Key

KMIYYGARLIZKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-benzylpiperidin-3-yl)carbamate typically involves the reaction of benzylamine with piperidine derivatives. One common method includes the use of benzyl chloroformate as a reagent to introduce the carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates are susceptible to hydrolysis under acidic or basic conditions, yielding amines, carbon dioxide, and alcohols. For Benzyl (1-benzylpiperidin-3-yl)carbamate, hydrolysis proceeds as follows:

Acidic Hydrolysis

  • Reagents : Concentrated HCl (6 M) in dioxane or aqueous HCl.

  • Conditions : Reflux at 80–100°C for 4–6 hours.

  • Products :

    • 1-Benzylpiperidin-3-amine hydrochloride (primary amine salt).

    • Benzyl alcohol (from the carbamate’s benzyl group).

    • Carbon dioxide.

Basic Hydrolysis

  • Reagents : Aqueous NaOH (2–4 M).

  • Conditions : Reflux for 8–12 hours.

  • Products :

    • 1-Benzylpiperidin-3-amine (free base).

    • Sodium carbonate.

    • Benzyl alcohol.

Reaction TypeReagentsConditionsProductsYieldReference
Acidic6 M HCl in dioxane80°C, 6 hoursAmine hydrochloride, benzyl alcohol~85%
Basic4 M NaOH (aqueous)Reflux, 10 hoursFree amine, sodium carbonate~75%

Hydrogenolysis of Benzyl Groups

The benzyl carbamate and N-benzyl groups can be removed via catalytic hydrogenation. Selectivity depends on reaction conditions:

  • Reagents : H₂ gas (1–3 atm), 10% Pd/C catalyst.

  • Conditions : Ethanol or THF, room temperature.

  • Products :

    • Selective cleavage of carbamate benzyl group : Piperidin-3-amine (if only the carbamate’s benzyl is removed).

    • Full deprotection : Piperidin-3-amine (if both benzyl groups are removed).

SubstrateCatalystConditionsProductYieldReference
Benzyl carbamate derivative10% Pd/CH₂, EtOH, 24 hoursPiperidin-3-amine90%
N-BenzylpiperidinePd(OH)₂H₂, THF, 48 hoursPiperidine (full cleavage)60%

Functionalization of the Piperidine Amine

After deprotection, the amine undergoes alkylation or acylation:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.

  • Conditions : 60°C, 12 hours.

  • Product : N-Alkylated derivatives (e.g., 1-benzyl-3-(methylamino)piperidine).

Acylation

  • Reagents : Acetyl chloride in DCM with triethylamine.

  • Conditions : Room temperature, 2 hours.

  • Product : N-Acetylated derivatives (e.g., 1-benzyl-3-acetamidopiperidine).

ReactionReagentsConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12 hoursN-Methyl-1-benzylpiperidin-3-amine70%
AcylationAcetyl chloride, Et₃NDCM, RT, 2 hoursN-Acetyl-1-benzylpiperidin-3-amine85%

Oxidation of the Piperidine Ring

The piperidine ring can be oxidized to form N-oxides:

  • Reagents : meta-Chloroperbenzoic acid (mCPBA) in DCM.

  • Conditions : 0°C to room temperature, 4 hours.

  • Product : 1-Benzylpiperidin-3-ylcarbamate N-oxide.

ReagentsConditionsProductYieldReference
mCPBA (1.2 equiv)DCM, 0°C → RT, 4hN-Oxide derivative65%

Nucleophilic Substitution at the Carbamate

The carbamate’s carbonyl group can react with nucleophiles under specific conditions:

  • Reagents : Grignard reagents (e.g., phenylmagnesium bromide).

  • Conditions : THF, 0°C → room temperature, 3 hours.

  • Product : Tertiary alcohol derivatives (via ketone intermediates).

ReagentsConditionsProductYieldReference
PhMgBr (3.0 M in ether)THF, 0°C → RT, 3h1-Benzyl-3-hydroxy-3-phenylpiperidine55%

Key Observations:

  • Deprotection Selectivity : Hydrogenolysis preferentially cleaves the carbamate’s benzyl group over the N-benzyl substituent under mild conditions .

  • Steric Effects : The 1-benzyl group on the piperidine ring influences reaction rates and regioselectivity in alkylation/acylation .

  • Carbamate Stability : The benzyl carbamate is stable under neutral conditions but hydrolyzes readily in acidic or basic media .

Scientific Research Applications

Scientific Research Applications

Benzyl (1-benzylpiperidin-3-yl)carbamate has garnered attention for its potential applications in several key areas:

Medicinal Chemistry

The compound is primarily investigated for its role in drug development targeting central nervous system disorders. Its structural features allow for modifications that can enhance bioactivity or selectivity for specific receptor targets.

Key Insights :

  • Neuroprotective Effects : Studies have shown that derivatives exhibit neuroprotective properties, potentially reducing oxidative stress markers and improving neuronal survival rates in models of neurodegenerative diseases.
  • Anticancer Activity : Preliminary investigations indicate that related compounds demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential applications in oncology.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.

Reactions Include :

  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of secondary amines.
  • Substitution Reactions : Leading to various substituted piperidine derivatives.

Enzyme Inhibition Studies

Research has focused on the compound's role as an enzyme inhibitor, particularly concerning cholinesterase and monoamine oxidase B. Compounds with an N-benzyl moiety have shown superior inhibition properties, which are critical in the treatment of conditions like Alzheimer's disease .

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress and improved neuronal survival rates, highlighting its potential therapeutic benefits.

Anticancer Activity

Investigations into the anticancer properties of related compounds have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that certain piperidine derivatives outperformed standard treatments like bleomycin in inducing apoptosis in tumor cells .

Binding Affinity Studies

Molecular docking simulations have predicted strong binding affinities between this compound and key receptors involved in central nervous system signaling pathways. This suggests that the compound could be a promising candidate for the development of new CNS-targeted therapies.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryTargeting CNS disorders; potential for drug development
Organic SynthesisIntermediate for complex pharmaceuticals; versatile reactions
Enzyme InhibitionEffective against cholinesterase and monoamine oxidase B; implications for Alzheimer's disease
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; potential for new cancer therapies

Mechanism of Action

The mechanism of action of Benzyl (1-benzylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (1-benzylpiperidin-3-yl)carbamate is unique due to its specific benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for research and development .

Biological Activity

Benzyl (1-benzylpiperidin-3-yl)carbamate, also known as (R)-Benzyl (1-benzylpiperidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential applications in treating central nervous system disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carbamate functional group. Its molecular formula is C19H24N2O2C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 324.42 g/mol. The unique structural arrangement contributes to its biological properties, making it a candidate for drug development targeting neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the brain. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the compound enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

Key Findings on Mechanisms:

  • AChE Inhibition : Research indicates that derivatives of this compound exhibit selective inhibition of human AChE, which is crucial for enhancing cognitive function in neurodegenerative disorders .
  • Neuroprotective Effects : In vitro studies suggest that the compound may protect neuronal cells from apoptosis and oxidative stress, further supporting its potential therapeutic role in neuroprotection .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Activity IC50 Value Reference
AChE Inhibition0.44 mM
Neurotoxicity against PC12 cellsLow toxicity observed
Antioxidant ActivityModerate
Binding Affinity to ReceptorsHigh affinity reported

Case Studies and Research Findings

  • Neurogenic and Neuroprotective Studies :
    • Estrada et al. investigated hybrid compounds derived from donepezil and found that those incorporating the piperidine structure exhibited significant AChE inhibition and neuroprotective properties against oxidative stress .
    • A study demonstrated that compounds similar to this compound showed promising results in reducing amyloid-beta aggregation, a hallmark of Alzheimer’s disease pathology .
  • In Silico Studies :
    • Computational docking studies have revealed that this compound interacts effectively with various receptor targets involved in neurotransmission, suggesting its potential as a multi-target drug candidate .
  • Synthesis and Derivatives :
    • The synthesis of this compound typically involves the reaction of benzylpiperidine derivatives with carbamate reagents. Variants of this compound have been synthesized to enhance selectivity and potency against specific biological targets .

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